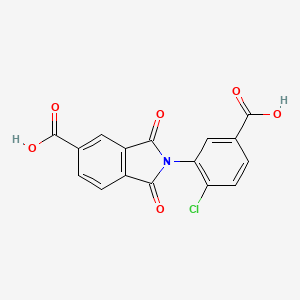

![molecular formula C22H26N6O B5588241 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule of interest falls into a broader class of compounds known as pyrazolo[3,4-d]pyrimidines, which have garnered attention due to their potent biological activities and applications in various fields. These compounds have been extensively studied for their antiviral, anticancer, and antimicrobial properties, among others.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step chemical reactions, starting from simple precursors to more complex structures. A notable method for synthesizing these compounds includes the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions to introduce various substituents that enhance the compound's biological activity (Chern et al., 2004). Another approach involves microwave-assisted synthesis, which offers a rapid and efficient route to obtain pyrazolo[3,4-d]pyrimidine derivatives with desired functional groups (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal intricate details about the compound's conformation, hydrogen bonding patterns, and overall molecular geometry, which are crucial for understanding its interaction with biological targets. For instance, compounds in this class have shown varied crystalline structures, demonstrating the importance of substituents in determining the compound's overall structure and properties (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo a range of chemical reactions, enabling the introduction of various functional groups that modulate the compound's biological activity. These reactions include N-alkylation, C-H activation, and the formation of fused heterocyclic systems, which are critical for enhancing the compound's pharmacological profile. The ability to undergo diverse chemical transformations makes these compounds versatile scaffolds for drug development (Abdelriheem et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its LD50 and its potential to cause irritation or sensitization .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical properties, it might be studied for potential use in materials science or other areas .

properties

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-18-10-11-28(25-18)21-16-20(23-17-24-21)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLZXXWKERXCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)

![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)

![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)

![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)